molecular formula C11H18O5 B042774 Diethyl (3-oxobutyl)malonate CAS No. 4761-26-6

Diethyl (3-oxobutyl)malonate

Cat. No.: B042774
CAS No.: 4761-26-6
M. Wt: 230.26 g/mol
InChI Key: ALUWYSWCNMTCSN-UHFFFAOYSA-N
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Description

Diethyl (3-oxobutyl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Diethyl (3-oxobutyl)malonate, also known as diethyl malonate, is a compound that primarily targets carboxylic acids . The compound’s α hydrogens are flanked by two carbonyl groups, making it relatively acidic . This allows it to be easily converted into its enolate ion .

Mode of Action

The mode of action of this compound involves the formation of a new C−C bond through the alkylation of enolate ions . This process occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the malonic ester synthesis . This pathway is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Pharmacokinetics

For instance, its relatively low molecular weight (230.258 Da ) could potentially enhance its absorption and distribution within the body.

Result of Action

The result of this compound’s action is the formation of a substituted monocarboxylic acid . This occurs when the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) on heating .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base such as sodium ethoxide is necessary for the conversion of malonic ester into its enolate ion . Additionally, the type of alkyl halide used can affect the efficiency of the alkylation process .

Properties

IUPAC Name

diethyl 2-(3-oxobutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)9(7-6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWYSWCNMTCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291471
Record name diethyl (3-oxobutyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4761-26-6
Record name NSC75766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl (3-oxobutyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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